Cas no 1712-70-5 (p-Chloro-alpha-methylstyrene)

p-Chloro-alpha-methylstyrene (CAS 1712-70-5) is a chlorinated styrene derivative characterized by its reactive vinyl group and aromatic chloro substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in polymerization reactions and the production of specialty resins. Its alpha-methyl group enhances steric and electronic effects, influencing reactivity and polymer properties. The para-chloro substituent contributes to increased chemical stability and offers a site for further functionalization. Suitable for use in controlled radical polymerization and cross-linking applications, p-chloro-alpha-methylstyrene is valued for its balance of reactivity and structural specificity. Handling requires standard precautions for halogenated organics. Storage under inert conditions is recommended to maintain stability.
p-Chloro-alpha-methylstyrene structure
p-Chloro-alpha-methylstyrene structure
商品名:p-Chloro-alpha-methylstyrene
CAS番号:1712-70-5
MF:C9H9Cl
メガワット:152.6208
MDL:MFCD00000630
CID:41862
PubChem ID:87565373

p-Chloro-alpha-methylstyrene 化学的及び物理的性質

名前と識別子

    • 1-Chloro-4-(prop-1-en-2-yl)benzene
    • Chloromethylstyrenetech
    • 4-Chloro-alpha-methylstyrene
    • 4-Chloro-alpha-methylstyrene (stabilized with TBC)
    • 4-Chloro-α-methylstyrene
    • p-Chloro-alpha-methylstyrene
    • 4-Chloroisopropenylbenzene
    • 4-Isopropenylchlorobenzene
    • 4-Chloroisopropenylbenzene (stabilized with TBC)
    • 4-Isopropenylchlorobenzene (stabilized with TBC)
    • 4-Isopropenyl-chlorobenzene
    • 4-CHLORO-A-METHYLSTYRENE
    • 4-chloro-à-methylstyrene
    • 2-(4-CHLOROPHENYL)PROPENE
    • p-Chloroisopropenylbenzene
    • p-Isopropenyl-chlorobenzene
    • 1-Chloro-4-(prop-1-en-2-yl)
    • Benzene, 1-chloro-4-(1-methylethenyl)-
    • 4-Chloro-
    • A-methylstyrene
    • 4-Chloro-.alpha.-methylstyrene
    • WQDGTJOEMPEHHL-UHFFFAOYSA-N
    • alpha-Methyl-4-chlorostyrene
    • 1-Chloro-4-isopropenylbenzen
    • P-Chloro-alfa-methylstyrene
    • p-Chloro-.alpha.-methylstyrene
    • 1-chloro-4-prop-1-en-2-ylbenzene
    • 1-Chloro-4-isopropenylbenzene #
    • MFCD00000630
    • SCHEMBL12113014
    • 4-ClC6H4C(CH3)=CH2
    • FT-0618161
    • BS-44046
    • CS-W018084
    • 1712-70-5
    • 4-Chloro- alpha -methylstyrene
    • BAA71270
    • AI3-19142
    • 4-Chloro-+/--methylstyrene
    • AKOS003632743
    • SCHEMBL190531
    • EINECS 216-984-1
    • NS00025620
    • 1-chloro-4-isopropenyl-benzene
    • WLZ3307
    • 4-chloro-alpha-methyl styrene
    • 4-Chloro-alpha-methylstyrene, 98%, contains 100 ppm tert-butylcatechol as stabilizer
    • DTXSID40169024
    • D89216
    • SY048599
    • W-107875
    • EN300-7124629
    • DB-043860
    • MDL: MFCD00000630
    • インチ: 1S/C9H9Cl/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3
    • InChIKey: WQDGTJOEMPEHHL-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])C(=C([H])[H])C([H])([H])[H]
    • BRN: 1855073

計算された属性

  • せいみつぶんしりょう: 152.03900
  • どういたいしつりょう: 152.039
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 121
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

  • 色と性状: 無色透明または淡黄色の液体
  • 密度みつど: 1.075
  • ゆうかいてん: 3.5
  • ふってん: 205-207 ºC
  • フラッシュポイント: 73 ºC
  • 屈折率: 1.553-1.557
  • すいようせい: Soluble in water.
  • PSA: 0.00000
  • LogP: 3.37310
  • ようかいせい: 水に溶けない。
  • かんど: ねつかんど

p-Chloro-alpha-methylstyrene セキュリティ情報

p-Chloro-alpha-methylstyrene 税関データ

  • 税関コード:29036990
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

p-Chloro-alpha-methylstyrene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
109988-50G
4-Chloro-α-methylstyrene, 98%
1712-70-5 98%
50G
¥ 2162 2022-04-26
Enamine
EN300-7124629-0.25g
1-chloro-4-(prop-1-en-2-yl)benzene
1712-70-5 95%
0.25g
$19.0 2023-06-01
TRC
B419453-100mg
1-Chloro-4-prop-1-en-2-ylbenzene
1712-70-5
100mg
$ 65.00 2022-06-07
TRC
B419453-50mg
1-Chloro-4-prop-1-en-2-ylbenzene
1712-70-5
50mg
$ 50.00 2022-06-07
Alichem
A019089480-500g
1-Chloro-4-(prop-1-en-2-yl)benzene
1712-70-5 95% stabilized with 100ppm TBC
500g
718.08 USD 2021-06-17
Chemenu
CM276989-500g
1-Chloro-4-(prop-1-en-2-yl)benzene
1712-70-5 95%
500g
$658 2021-06-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014016-5g
p-Chloro-alpha-methylstyrene
1712-70-5 90%
5g
¥128 2024-05-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1023541-5g
1-Chloro-4-(prop-1-en-2-yl)benzene
1712-70-5 98%
5g
¥139.00 2023-11-21
Enamine
EN300-7124629-2.5g
1-chloro-4-(prop-1-en-2-yl)benzene
1712-70-5 95%
2.5g
$36.0 2023-06-01
SHENG KE LU SI SHENG WU JI SHU
sc-252144A-50 g
4-Chloro-α-methylstyrene,
1712-70-5
50g
¥2,685.00 2023-07-11

p-Chloro-alpha-methylstyrene 関連文献

p-Chloro-alpha-methylstyreneに関する追加情報

Professional Introduction to Compound with CAS No. 1712-70-5 and Product Name: p-Chloro-alpha-methylstyrene

p-Chloro-alpha-methylstyrene (CAS No. 1712-70-5) is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, characterized by a chlorinated aromatic ring and an alpha-methyl substituent on the styrene backbone, exhibits a range of chemical reactivities that make it a valuable intermediate in synthetic chemistry. The presence of the chloro group enhances its electrophilic nature, facilitating various transformations such as nucleophilic aromatic substitution, while the methyl group introduces steric and electronic effects that influence its reactivity and stability.

The< strong>p-Chloro-alpha-methylstyrene molecule is a derivative of styrene, which is widely recognized for its role in polymer production and as a precursor in the synthesis of fine chemicals. The introduction of a chlorine atom at the para position relative to the methyl group creates a compound with distinct electronic and steric characteristics. This modification not only alters the compound's solubility and melting point but also opens up new avenues for functionalization and derivatization. In recent years, researchers have been exploring the potential of< strong>p-Chloro-alpha-methylstyrene as a building block for more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

One of the most compelling aspects of< strong>p-Chloro-alpha-methylstyrene is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The chloro group serves as an excellent leaving group in palladium-catalyzed reactions, enabling the formation of carbon-carbon bonds through processes such as Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. These reactions are crucial for constructing biaryl systems, which are prevalent in many biologically active compounds. For instance, recent studies have demonstrated the use of< strong>p-Chloro-alpha-methylstyrene in the synthesis of substituted biphenyls, which have shown promise as kinase inhibitors and other therapeutic agents.

The< strong>p-Chloro-alpha-methylstyrene molecule also finds applications in polymer chemistry, where it can be polymerized to form novel materials with tailored properties. The chloro group can influence the polymerization process by acting as an initiator or by participating in side reactions that lead to copolymerization with other monomers. This flexibility allows chemists to design polymers with specific thermal stability, mechanical strength, and chemical resistance. Recent advancements in controlled radical polymerization techniques have enabled the production of block copolymers and brush-like architectures using< strong>p-Chloro-alpha-methylstyrene as one of the monomers. These materials are being explored for their potential use in drug delivery systems, where precise control over molecular weight and architecture is essential.

In addition to its role in organic synthesis, p-Chloro-alpha-methylstyrene has been investigated for its potential biological activities. The combination of a chlorinated aromatic ring and an alkene moiety can confer unique interactions with biological targets. Preliminary studies have suggested that derivatives of< strong>p-Chloro-alpha-methylstyrene may exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways. Further research is needed to fully elucidate these effects and explore their therapeutic implications. The growing interest in natural product-inspired drug discovery has also prompted chemists to use< strong>p-Chloro-alpha-methylstyrene as a scaffold for generating structurally diverse compounds that mimic known bioactive molecules.

The industrial production of< strong>p-Chloro-alpha-methylstyrene is another area of active interest. Current synthetic routes often involve chlorination followed by methylation or vice versa, depending on the desired regioselectivity. Advances in catalytic processes have improved the efficiency and selectivity of these transformations, reducing waste generation and energy consumption. Green chemistry principles are being increasingly applied to develop more sustainable methods for producing< strong>p-Chloro-alpha-methylstyrene, including solvent-free reactions and biocatalytic approaches. These innovations not only enhance economic feasibility but also align with global efforts to minimize environmental impact.

The future prospects for< strong>p-Chloro-alpha-methylstyrene are bright, with ongoing research uncovering new applications and refining synthetic methodologies. As our understanding of molecular interactions deepens, so too does our ability to harness this compound's potential for creating innovative materials and drugs. Collaborative efforts between academia and industry are crucial for translating laboratory discoveries into practical solutions that address societal needs. By leveraging the unique properties of< strong>p-Chloro-alpha-methylstyrene, scientists are paving the way for advancements that could reshape multiple sectors within science and technology.

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